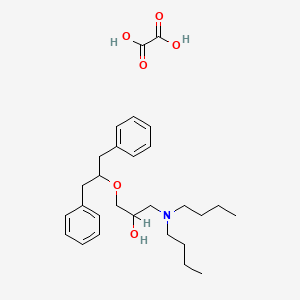
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzylphenethyl group, a dibutylamino group, and a propanol backbone. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzylphenethyl Intermediate: This step involves the reaction of benzyl chloride with phenethylamine under basic conditions to form the benzylphenethyl intermediate.
Attachment of the Dibutylamino Group: The intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to attach the dibutylamino group.
Formation of the Propanol Backbone: The resulting compound is further reacted with epichlorohydrin to form the propanol backbone.
Oxalate Salt Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.
Scientific Research Applications
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and pharmacological studies.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt: Similar structure but with diethylamino group instead of dibutylamino.
1-((alpha-Benzylphenethyl)oxy)-3-(dimethylamino)-2-propanol oxalate salt: Similar structure but with dimethylamino group instead of dibutylamino.
Uniqueness
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dibutylamino group, in particular, may influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
35132-80-0 |
|---|---|
Molecular Formula |
C28H41NO6 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-(dibutylamino)-3-(1,3-diphenylpropan-2-yloxy)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C26H39NO2.C2H2O4/c1-3-5-17-27(18-6-4-2)21-25(28)22-29-26(19-23-13-9-7-10-14-23)20-24-15-11-8-12-16-24;3-1(4)2(5)6/h7-16,25-26,28H,3-6,17-22H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LDPZVXDWPOLRRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















